![molecular formula C15H19N3O3S B267302 N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267302.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea, commonly known as MOTU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MOTU is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor activities may be attributed to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and cell growth. MOTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
MOTU has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, MOTU has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
MOTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory and anti-tumor activities. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Future Directions
There are several future directions for the study of MOTU. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of MOTU with improved potency and selectivity could also be an area of future research.
Conclusion:
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is a thiourea derivative that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MOTU could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of MOTU involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with propionic acid hydrazide in the presence of a base. The reaction yields MOTU as a white solid, which can be purified by recrystallization.
Scientific Research Applications
MOTU has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
properties
Product Name |
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-2-13(19)17-15(22)16-12-5-3-11(4-6-12)14(20)18-7-9-21-10-8-18/h3-6H,2,7-10H2,1H3,(H2,16,17,19,22) |
InChI Key |
OCPFPFBBVNRPOQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



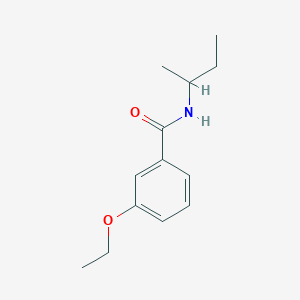
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
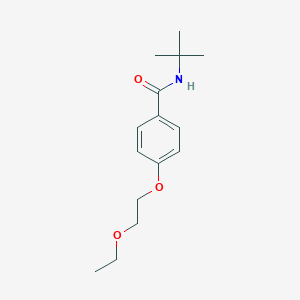
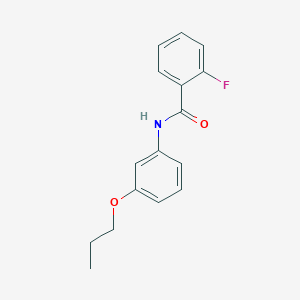
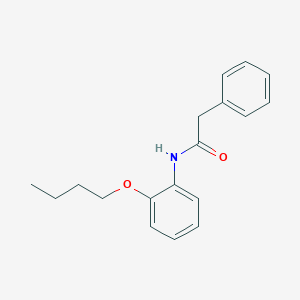
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
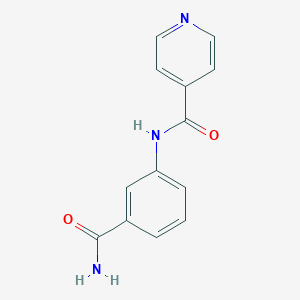
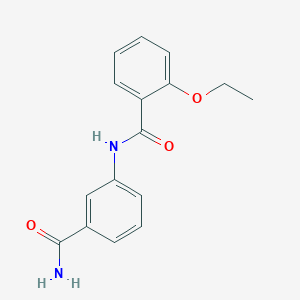
![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
![N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)